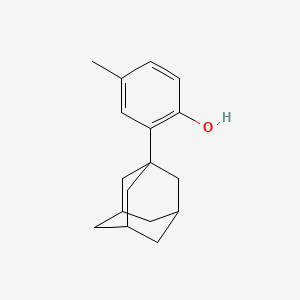

2-(1-Adamantyl)-4-methylphenol

Beschreibung

Overview of Adamantane (B196018) Chemistry and its Significance in Organic and Medicinal Chemistry

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, possesses a unique combination of properties that make it a valuable building block in chemistry. publish.csiro.auresearchgate.net Its rigid, symmetrical, and lipophilic nature has been exploited in various applications, particularly in medicinal chemistry. publish.csiro.aunih.gov The incorporation of the adamantane cage into bioactive molecules can enhance their lipophilicity, which in turn can modify their bioavailability and therapeutic efficacy. researchgate.netresearchgate.net This has led to the development of several adamantane-based drugs for a range of diseases, including viral infections and neurodegenerative disorders. publish.csiro.aumdpi.com The adamantane structure can also provide a rigid scaffold, allowing for the precise positioning of functional groups to interact with biological targets. publish.csiro.aunih.gov

Introduction to Phenolic Compounds and their Diverse Chemical Reactivities

Phenols are a class of organic compounds characterized by a hydroxyl group directly bonded to an aromatic ring. libretexts.org This structural feature imparts a unique set of chemical properties that distinguish them from aliphatic alcohols. libretexts.orgbritannica.com The hydroxyl group makes the aromatic ring highly susceptible to electrophilic substitution reactions. britannica.comlibguides.com Phenols also exhibit acidic properties, readily donating the hydroxyl proton. britannica.com Their ability to act as hydrogen-donating antioxidants is another key aspect of their reactivity, with the efficiency depending on the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.govacs.org

Emergence and Importance of Adamantane-Substituted Phenols in Contemporary Research

The combination of the bulky, lipophilic adamantane group with the reactive phenolic moiety has given rise to a class of compounds known as adamantane-substituted phenols. These hybrids have become important in contemporary research due to their potential applications stemming from their unique structural and chemical characteristics. For instance, adamantyl phenols have been investigated as non-steroidal estrogen receptor (ER) ligands. nih.gov Research has also explored their synthesis, with convenient one-step methods being developed. rsc.org

Specific Contextualization of 2-(1-Adamantyl)-4-methylphenol within Adamantylphenol Derivatives

This compound is a specific derivative within the broader class of adamantylphenols. chemicalbook.com It is synthesized through the adamantylation of p-cresol (B1678582) with 1-adamantanol (B105290). chemicalbook.comsigmaaldrich.com This compound serves as a valuable intermediate in the synthesis of other molecules. chemicalbook.comlookchem.com For example, it is a starting material for the synthesis of 2-(1-adamantyl)-4-methylthiophenol and 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde (B2967157). chemicalbook.comsigmaaldrich.com Furthermore, it has been used in the development of adamantyl-substituted chromium(III) complexes that act as catalysts in enantioselective hetero-Diels-Alder reactions. chemicalbook.comlookchem.com

Chemical Properties of this compound

The distinct chemical and physical properties of this compound are fundamental to its utility in various chemical applications.

| Property | Value |

| Molecular Formula | C₁₇H₂₂O chemscene.com |

| Molecular Weight | 242.36 g/mol nih.gov |

| Melting Point | 128-130 °C sigmaaldrich.comlookchem.com |

| Boiling Point | 359.9 °C at 760 mmHg lookchem.com |

| Appearance | White powder lookchem.com |

| Water Solubility | Sparingly soluble chemicalbook.comlookchem.com |

| Density | 1.137 g/cm³ lookchem.com |

| Vapor Pressure | 1.11E-05 mmHg at 25°C lookchem.com |

| Refractive Index | 1.603 lookchem.com |

Synthesis of this compound

The primary method for synthesizing this compound involves the adamantylation of a substituted phenol (B47542).

A common and established route is the reaction of p-cresol with 1-adamantanol. chemicalbook.comsigmaaldrich.com This reaction is a type of Friedel-Crafts alkylation, where the adamantyl carbocation, generated from 1-adamantanol under acidic conditions, acts as the electrophile that attacks the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol directs the bulky adamantyl group to the ortho position.

Alternative precursors for the adamantyl group include 1-bromoadamantane. rsc.orgchemsrc.com Ion-exchange resins have also been utilized as catalysts to promote a cleaner synthesis of adamantylphenol derivatives. chemsrc.com

Applications in Chemical Synthesis

This compound is a versatile reagent in organic synthesis, serving as a precursor for more complex molecules.

It is a key starting material for the synthesis of 2-(1-adamantyl)-4-methylthiophenol. chemicalbook.comsigmaaldrich.com Another notable application is its use in the synthesis of 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde through a reaction with urotropin. chemicalbook.comsigmaaldrich.com

Furthermore, this compound plays a role in the development of catalysts. It has been used to synthesize adamantyl-substituted chromium(III) complexes, which have demonstrated utility as catalysts in enantioselective hetero-Diels-Alder reactions. chemicalbook.comsigmaaldrich.comlookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLJIHBDAJFXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347111 | |

| Record name | 2-(1-Adamantyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41031-50-9 | |

| Record name | 2-(1-Adamantyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Adamantyl)-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 1 Adamantyl 4 Methylphenol and Its Analogues

Classical Synthesis Routes

Traditional methods for the synthesis of 2-(1-Adamantyl)-4-methylphenol predominantly involve electrophilic substitution reactions on the aromatic ring of p-cresol (B1678582) or related methylphenols. These approaches, while effective, often require specific reaction conditions to achieve the desired regioselectivity.

Adamantylation Reactions of p-Cresol with 1-Adamantanol (B105290)

A common and direct method for the synthesis of this compound is the acid-catalyzed adamantylation of p-cresol using 1-adamantanol. lookchem.comsigmaaldrich.com This reaction typically proceeds via a Friedel-Crafts alkylation mechanism where the 1-adamantyl carbocation, generated in situ from 1-adamantanol in the presence of a strong acid, attacks the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol is a strong activating group and directs the bulky adamantyl group primarily to the ortho position due to the para position being occupied by the methyl group.

The reaction is often carried out in a suitable solvent, and various acid catalysts can be employed. While mineral acids like sulfuric acid have been used, they present challenges in terms of waste generation and catalyst recovery. nih.gov

Friedel-Crafts Alkylation Approaches Utilizing 1-Bromoadamantane and Methylphenols

An alternative classical approach is the Friedel-Crafts alkylation of methylphenols with 1-bromoadamantane. nih.gov This method also relies on the generation of the 1-adamantyl carbocation, which is facilitated by a Lewis acid catalyst. mt.com Strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to promote the reaction. mt.comresearchgate.net The reaction mechanism involves the formation of a complex between the Lewis acid and 1-bromoadamantane, which then generates the electrophilic adamantyl cation. This cation subsequently undergoes electrophilic aromatic substitution on the methylphenol ring. mt.com

While effective, the use of stoichiometric amounts of Lewis acids can lead to significant waste streams and complex work-up procedures. nih.gov

Considerations of Regioselectivity in Phenol (B47542) Adamantylation

The regioselectivity of phenol adamantylation is a critical aspect of the synthesis, governed by the directing effects of the substituents on the phenol ring and steric hindrance. masterorganicchemistry.comswarthmore.edu In the case of p-cresol, the hydroxyl group is a powerful ortho, para-director. pearson.com Since the para position is blocked by the methyl group, the incoming adamantyl electrophile is directed to the ortho position, yielding this compound with high selectivity. researchgate.net

For other substituted phenols, the outcome can be more complex. For instance, in the adamantylation of 4-methoxyphenol, the hydroxyl group directs the adamantylation more strongly than the methoxy (B1213986) group, leading to a mixture of isomers. researchgate.net The bulky nature of the adamantyl group also plays a significant role, generally favoring substitution at the less sterically hindered position. nih.gov In some cases, di-adamantylated products can be formed, particularly with less sterically hindered phenols or under forcing reaction conditions. beilstein-journals.org

Catalytic Systems in this compound Synthesis

To address the limitations of classical methods, particularly concerning waste and catalyst recyclability, modern catalytic systems have been developed. These systems offer more environmentally benign and efficient routes to this compound and its analogues.

Application of Acidic Sulfonic Acid Resins as Recyclable Catalysts

A significant advancement in the synthesis of adamantylated phenols is the use of solid acid catalysts, particularly acidic sulfonic acid resins like Amberlite. beilstein-journals.orgnih.gov These resins serve as heterogeneous catalysts that are easily separable from the reaction mixture by simple filtration, allowing for their reuse in multiple reaction cycles without a significant loss of activity. nih.gov This "clean" process minimizes waste and simplifies product purification. nih.gov

The adamantylation of p-cresol with 1-adamantanol can be efficiently carried out using a sulfonic acid resin in a solvent such as acetic acid at elevated temperatures. researchgate.netbeilstein-journals.org The reaction proceeds with high yield and selectivity for the ortho-adamantylated product. researchgate.net The only byproduct of this reaction is water, which can be removed to drive the reaction to completion. beilstein-journals.org

| Phenol Derivative | Product | Yield (%) |

|---|---|---|

| p-Cresol | This compound | Good to Excellent |

| m-Cresol | 2-(1-Adamantyl)-5-methylphenol | Good to Excellent |

| 4-Chlorophenol | 2-(1-Adamantyl)-4-chlorophenol | Good to Excellent |

| 4-Bromophenol | 2-(1-Adamantyl)-4-bromophenol | 98 |

Lewis Acid Catalysis in Related Phenol Derivatization

Lewis acids continue to play a crucial role in the derivatization of phenols, including adamantylation. While traditional stoichiometric approaches are still used, recent research has focused on developing more efficient catalytic systems. For instance, dual Brønsted/Lewis acid catalytic systems, such as a combination of FeCl₃ and HCl, have been shown to be effective for the arylation of 1-adamantanol under mild conditions. rsc.orgrsc.org This synergistic catalysis can enhance the reactivity and selectivity of the transformation. rsc.org

The use of catalytic amounts of Lewis acids, as opposed to stoichiometric quantities, is a key goal in developing more sustainable synthetic methods for these valuable compounds. mdpi.com

Mechanistic Insights into Catalyst-Mediated Adamantylation

The adamantylation of phenols, such as p-cresol, to yield this compound is commonly catalyzed by acids. beilstein-journals.orgnih.govnih.gov The reaction proceeds via an electrophilic substitution mechanism. whiterose.ac.uk The catalyst, often a strong acid or a Lewis acid, facilitates the formation of a stable adamantyl cation from an adamantyl precursor, such as 1-adamantanol or a 1-haloadamantane. beilstein-journals.orgnih.govresearchgate.net

This adamantyl cation then acts as the electrophile, attacking the electron-rich aromatic ring of the phenol. whiterose.ac.uk In the case of p-cresol, the hydroxyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by a methyl group, the electrophilic attack preferentially occurs at the ortho position, leading to the formation of this compound. stackexchange.com

The use of solid acid catalysts, such as ion-exchange resins, has been explored to develop cleaner and more sustainable synthetic processes. beilstein-journals.orgnih.govnih.gov These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste generation. beilstein-journals.orgnih.govnih.gov The reaction mechanism with these solid catalysts is believed to involve the generation of the adamantyl carbocation on the acidic sites of the resin surface, followed by its reaction with the phenol. researchgate.net

Advanced Synthetic Strategies and Derivatization

The core structure of this compound serves as a versatile platform for the synthesis of various functionalized derivatives with potential applications in different fields of chemistry. lookchem.com

Synthesis of Thiophenol Analogues: 2-(1-Adamantyl)-4-methylthiophenol

The conversion of this compound to its thiophenol analogue, 2-(1-adamantyl)-4-methylthiophenol, has been successfully achieved. researchgate.netscispace.comscielo.org.mx A common synthetic route involves a multi-step process. researchgate.netscispace.comscielo.org.mxevitachem.com

First, the starting phenol is deprotonated using a strong base like sodium hydride. researchgate.netscispace.comscielo.org.mx The resulting phenoxide is then reacted with N,N-dimethylthiocarbamoyl chloride to form an O-arylthiocarbamate. researchgate.netscispace.comscielo.org.mx This intermediate subsequently undergoes a thermal Newman-Kwart rearrangement to yield the corresponding S-arylthiocarbamate. researchgate.netscispace.com Finally, reduction of the S-arylthiocarbamate, typically with a reducing agent like lithium aluminum hydride, affords the desired 2-(1-adamantyl)-4-methylthiophenol. researchgate.netscispace.comscielo.org.mx

Table 1: Synthesis of 2-(1-Adamantyl)-4-methylthiophenol

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1. Deprotonation | This compound, NaH, dimethoxyethane | Sodium 2-(1-adamantyl)-4-methylphenoxide |

| 2. Thiocarbamoylation | N,N-dimethylthiocarbamoyl chloride | O-(2-(1-Adamantyl)-4-methylphenyl) dimethylthiocarbamate |

| 3. Rearrangement | Thermolysis | S-(2-(1-Adamantyl)-4-methylphenyl) dimethylthiocarbamate |

Formation of Benzaldehyde (B42025) Derivatives: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde (B2967157)

The introduction of a formyl group onto the this compound backbone leads to the formation of 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde. chemicalbook.comsigmaaldrich.comcaltech.edu This transformation can be accomplished through formylation reactions, such as the Duff reaction or the Reimer-Tiemann reaction. caltech.eduunacademy.combyjus.com

In the Duff reaction, this compound is treated with hexamethylenetetramine (urotropin) in an acidic medium, typically glycerol (B35011) and boric acid, followed by hydrolysis to yield the aldehyde. sigmaaldrich.com

Alternatively, the Reimer-Tiemann reaction provides another route to this benzaldehyde derivative. unacademy.combyjus.comyoutube.com This reaction involves treating this compound with chloroform (B151607) in the presence of a strong base. unacademy.combyjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then electrophilically attacks the phenoxide ring, leading to the introduction of the aldehyde group. byjus.com

Table 2: Synthesis of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde

| Reaction | Key Reagents | Product |

|---|---|---|

| Duff Reaction | Hexamethylenetetramine (Urotropin), Acid | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde |

Exploration of Other Functionalized Derivatives for Specific Applications

The versatile nature of this compound allows for the synthesis of a wide array of other functionalized derivatives. These derivatives are often designed to serve specific purposes, such as ligands for catalysis or as building blocks for more complex molecules. lookchem.com

For instance, this compound can be used as a precursor in the synthesis of adamantyl-substituted chromium(III) complexes. lookchem.comsigmaaldrich.com These complexes have shown utility as catalysts in enantioselective hetero-Diels-Alder reactions. lookchem.comsigmaaldrich.com The bulky adamantyl group can influence the stereochemical outcome of the reaction, highlighting the importance of this substituent in catalyst design.

Furthermore, derivatives incorporating other functional groups can be synthesized for various research and development purposes. lookchem.com The specific functionalization strategy depends on the desired properties and applications of the final molecule.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize 2-(1-Adamantyl)-4-methylphenol. sigmaaldrich.combeilstein-journals.org

The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments within the molecule. In a study using deuterochloroform (CDCl₃) as the solvent, the following characteristic chemical shifts (δ) were observed: a singlet at 7.06 ppm corresponding to one aromatic proton, a doublet at 6.90 ppm (J = 7.6 Hz) for another aromatic proton, and a doublet at 6.58 ppm (J = 8.0 Hz) for the third aromatic proton. beilstein-journals.org The hydroxyl (-OH) proton appears as a singlet at 4.68 ppm. beilstein-journals.org The methyl group protons on the phenol (B47542) ring are observed as a singlet at 2.32 ppm. beilstein-journals.org The adamantyl group exhibits three distinct signals: a singlet at 2.17 ppm for six protons, a singlet at 2.12 ppm for three protons, and a singlet at 1.83 ppm for the remaining six protons, reflecting the high symmetry of the adamantyl cage. beilstein-journals.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 7.06 | s | 1H | Aromatic CH | |

| 6.90 | d | 1H | Aromatic CH | 7.6 |

| 6.58 | d | 1H | Aromatic CH | 8.0 |

| 4.68 | s | 1H | Phenolic OH | |

| 2.32 | s | 3H | Methyl (-CH₃) | |

| 2.17 | s | 6H | Adamantyl CH₂ | |

| 2.12 | s | 3H | Adamantyl CH | |

| 1.83 | s | 6H | Adamantyl CH₂ |

Data obtained in CDCl₃ at 400 MHz. beilstein-journals.org

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum shows signals for all 17 carbon atoms in the molecule. Key chemical shifts include those for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at 152.18 ppm. beilstein-journals.org The other aromatic carbons resonate at 136.17, 129.71, 127.72, 127.03, and 116.68 ppm. beilstein-journals.org The carbons of the adamantyl group are observed at 40.63, 37.14, 36.61, and 29.12 ppm. beilstein-journals.org The methyl carbon of the p-cresol (B1678582) moiety is found at 20.88 ppm. beilstein-journals.org These assignments are consistent with the proposed structure and have been confirmed in multiple studies. lookchem.comsigmaaldrich.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.18 | Aromatic C-O |

| 136.17 | Aromatic C |

| 129.71 | Aromatic C |

| 127.72 | Aromatic C |

| 127.03 | Aromatic C |

| 116.68 | Aromatic C |

| 40.63 | Adamantyl C |

| 37.14 | Adamantyl C |

| 36.61 | Adamantyl C |

| 29.12 | Adamantyl C |

| 20.88 | Methyl C |

Data obtained in CDCl₃. beilstein-journals.org

While standard ¹H and ¹³C NMR are sufficient for confirming the basic connectivity of this compound, advanced NMR techniques could be employed for more detailed stereochemical analysis, particularly for more complex derivatives. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could confirm the spatial proximity between the adamantyl group and the phenol ring. Two-dimensional correlation spectroscopies like HSQC and HMBC would be invaluable in unambiguously assigning all proton and carbon signals, especially in cases of signal overlap. While specific studies on advanced NMR for this exact compound are not detailed in the provided search results, these methods are standard practice in the structural elucidation of complex organic molecules. nmr-bio.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A notable feature is the O-H stretching vibration of the phenolic group. The IR spectra of this compound have been obtained in chloroform (B151607) solutions. scielo.br While specific frequency values for this compound are not detailed in the search results, related studies on similar substituted phenols provide expected ranges for these vibrations. scielo.br For instance, in a study of related thiophenols, the IR spectra were recorded to identify key functional group stretches. semanticscholar.org

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not available in the provided search results, studies on similar molecules demonstrate its utility. researchgate.net For example, in the analysis of related complex organic compounds, Raman spectroscopy has been used alongside IR and NMR to provide a complete vibrational assignment, often aided by DFT computations for theoretical comparison. researchgate.net This approach allows for a detailed understanding of the molecular structure and bonding. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and exploring the fragmentation pathways of this compound. The compound has a molecular formula of C17H22O, corresponding to a monoisotopic mass of 242.167065321 Da. nih.gov In mass spectrometric analysis, the expected molecular ions are observed, confirming the compound's identity. semanticscholar.org

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. These theoretical values offer a basis for comparison with experimental ion mobility-mass spectrometry data.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 243.17435 | 157.5 |

| [M+Na]+ | 265.15629 | 160.4 |

| [M-H]- | 241.15979 | 155.1 |

| [M+NH4]+ | 260.20089 | 181.3 |

| [M+K]+ | 281.13023 | 155.3 |

| [M+H-H2O]+ | 225.16433 | 149.8 |

| [M+HCOO]- | 287.16527 | 163.4 |

| [M+CH3COO]- | 301.18092 | 165.8 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Key interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl group (-OH) of the phenol is capable of forming hydrogen bonds, which are strong directional interactions that significantly influence crystal packing. scirp.orgscirp.org

Van der Waals Forces: The bulky, nonpolar adamantyl group and the methyl-substituted phenyl ring would lead to numerous H···H contacts, which are a form of van der Waals interactions. scirp.orgscirp.org These are often the most abundant interactions in terms of surface area.

C-H···π Interactions: There is a possibility of weak C-H···π interactions between the C-H bonds of the adamantyl group and the aromatic π-system of the phenol ring of a neighboring molecule. scirp.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the intermolecular contacts, showing the proportion of the Hirshfeld surface involved in each type of interaction. rsc.org This allows for a detailed understanding of the forces that govern the supramolecular assembly of this compound in its crystalline form. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-(1-Adamantyl)-4-methylphenol, DFT studies, often performed with functionals like B3LYP and basis sets such as 6-311G(d,p), are instrumental in understanding its fundamental characteristics. semanticscholar.orgkarazin.ua

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. These calculations typically show that the bulky adamantyl group, due to its tetrahedral carbon framework, imposes significant steric hindrance around the phenolic hydroxyl group. researchgate.net The bond lengths and angles are influenced by the electronic and steric interplay between the adamantyl cage, the phenol (B47542) ring, and the methyl group. ksu.edu.sa The electronic structure analysis provides a detailed picture of the electron distribution within the molecule.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenol)-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C(phenol)-C(adamantyl) | ~1.55 Å |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-O-H | ~0° or ~180° |

| Note: These are typical values and can vary depending on the level of theory and basis set used in the calculation. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. semanticscholar.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In this compound, the HOMO is typically localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic pi system. The LUMO, conversely, is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For substituted phenols, this gap can be tuned by the nature of the substituents. karazin.uaresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

| Note: These values are illustrative and depend on the computational method. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net For this compound, the MEP map would show a region of negative potential (typically colored red or yellow) around the phenolic oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a site for nucleophilic interaction. The adamantyl group, being a non-polar hydrocarbon cage, would generally show a neutral potential (green). Such maps for adamantane (B196018) derivatives reveal distinct electrostatic potential surfaces. mdpi.commdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net For this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed. nih.govd-nb.info The accuracy of these predictions has been shown to be high for a range of organic molecules, including complex structures like adamantane derivatives. dntb.gov.uaresearchgate.netrsc.org By calculating the magnetic shielding tensors, one can obtain the chemical shifts, which are highly sensitive to the electronic environment of each nucleus. These predictions can aid in the assignment of experimental NMR spectra.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-OH (Phenol) | ~150 | ~149 |

| C-Adamantyl (quaternary) | ~36 | ~35 |

| C-CH3 (Phenol) | ~20 | ~21 |

| Note: Predicted values are highly dependent on the computational methodology and solvent models used. |

Modeling of Molecular Interactions and Binding Affinities

Computational modeling is a valuable tool for studying how molecules like this compound interact with biological targets. Molecular docking and other simulation techniques can predict the binding mode and estimate the binding affinity of a ligand to a receptor.

Studies have been conducted to investigate the interaction of this compound with human estrogen receptors (ERα and ERβ). researchgate.net These modeling studies, in conjunction with experimental fluorescence polarization assays, have consistently shown that this compound does not bind to these receptor proteins. researchgate.net This lack of binding is in contrast to other adamantyl-phenols, such as 4-(1-adamantyl)phenol (B49145), which has been predicted and confirmed to act as an agonist for the human estrogen receptor alpha (hERα). nih.gov The substitution pattern on the phenol ring appears to be a critical determinant of binding affinity.

Simulations of Ligand-Receptor Interactions (e.g., Estrogen Receptors)

Computational modeling plays a pivotal role in predicting the interactions between small molecules and biological targets such as receptors. In the case of this compound (AdMP), theoretical modeling studies have been conducted to evaluate its potential as a ligand for human estrogen receptors (ERs), specifically ERα and ERβ. researchgate.netbioscientifica.comcapes.gov.brnih.gov These simulations are crucial for understanding how the distinct three-dimensional structure of the adamantyl group influences binding affinity compared to more planar hydrophobic molecules. bioscientifica.com

Initial modeling studies suggested that other adamantane derivatives, such as 4-(1-adamantyl)phenol (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP), could effectively bind within the ligand-binding site of ERα. bioscientifica.comcapes.gov.brnih.gov These predictions prompted further experimental validation. This compound was included in these studies as a comparative compound. bioscientifica.com Modeling studies suggested that because AdMP is not a para-substituted phenol, it would not bind effectively to ERα. bioscientifica.comresearchgate.net

Subsequent experimental testing using fluorescence polarization (FP) competition assays confirmed the predictions from the modeling studies. researchgate.netbioscientifica.comcapes.gov.br The results demonstrated that while AdDP and AdP showed binding affinity for both ERα and ERβ, this compound did not bind to either of the receptor proteins. researchgate.netcapes.gov.brnih.gov This finding highlights the critical importance of the substitution pattern on the phenol ring for receptor interaction. The data suggest that molecules like adamantanes can function as biologically active ligands for human ERs, underscoring the potential for novel synthetic compounds to act as selective ER modulators. researchgate.netcapes.gov.brnih.gov

| Compound | Binding to ERα | Binding to ERβ | Source |

|---|---|---|---|

| This compound (AdMP) | Does not bind | Does not bind | researchgate.net, capes.gov.br, nih.gov |

| 4-(1-adamantyl)phenol (AdP) | Binds | Binds | researchgate.net, capes.gov.br, nih.gov |

| 4,4'-(1,3-adamantanediyl)diphenol (AdDP) | Binds (Higher affinity than AdP) | Binds (Higher affinity than AdP) | researchgate.net, capes.gov.br, nih.gov |

| Diethylstilbestrol (B1670540) (DES) | Binds (Higher affinity than AdP/AdDP) | Binds (AdDP has higher affinity than 4OHT) | researchgate.net, capes.gov.br, nih.gov |

| 4-hydroxytamoxifen (B85900) (4OHT) | Binds (Higher affinity than AdP/AdDP) | Binds | researchgate.net, capes.gov.br, nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energy associated with these different arrangements, known as conformers. The set of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. nih.govbiorxiv.org Understanding the energy landscape is fundamental for predicting a molecule's physical properties, reactivity, and biological activity, as function often follows from the molecule's preferred low-energy shapes. biorxiv.org These landscapes can be mapped to identify the most stable conformations (energy minima) and the transition pathways between them. nih.govchemrxiv.org

Quantum Chemical Calculations of Optical and Nonlinear Optical (NLO) Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic and optical properties of molecules. researchgate.net These calculations can determine properties like linear polarizability and nonlinear optical (NLO) hyperpolarizabilities, which are crucial for the development of new materials for optoelectronic applications. researchgate.net The NLO response of a molecule is highly dependent on its electronic structure, particularly the distribution of electron density, which can be visualized through calculations of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Applications of 2 1 Adamantyl 4 Methylphenol in Polymer Chemistry and Materials Science

The rigid, bulky adamantyl group imparts unique properties to molecules, making 2-(1-adamantyl)-4-methylphenol a valuable compound in the fields of polymer chemistry and materials science. Its derivatives serve as important monomers for creating high-performance polymers and as ligands in advanced catalytic systems.

Mechanistic Investigations and Biochemical Interactions

Antioxidant Activity and Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their chemical interest. The substitution of a bulky adamantyl group onto a phenol (B47542) scaffold, as seen in 2-(1-Adamantyl)-4-methylphenol, introduces unique steric and electronic properties that modulate its reactivity towards free radicals.

The capacity of an antioxidant to scavenge free radicals is commonly quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov These methods are popular due to their simplicity, speed, and reliability in measuring the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical. mdpi.com In the DPPH assay, the deep purple DPPH radical becomes a stable, yellow-colored diphenylpicrylhydrazine molecule upon accepting an electron or hydrogen radical from an antioxidant. mdpi.com The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant. openagrar.de The results are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. openagrar.de

A more quantitative measure of antioxidant efficacy is the inhibition rate constant (k₇), which describes the speed at which an antioxidant reacts with and neutralizes radicals, such as peroxy radicals (ROO•). Studies using microcalorimetry on a series of adamantylphenols in a cumene (B47948) oxidation model have provided insight into these kinetics. researchgate.net While data for this compound is not explicitly listed, the rate constants for structurally related adamantylphenols have been determined. These experimental constants are comparable to those of other common sterically hindered phenols. researchgate.net

For instance, adamantylphenols that possess both adamantyl and methyl groups in the ortho positions relative to the hydroxyl group demonstrate the highest activity. researchgate.net The compound 2,4-di-(adamantyl-1)-6-methylphenol exhibits a maximal inhibition rate constant (k₇) of 3.3 × 10⁴ L mol⁻¹ s⁻¹. researchgate.net This high value underscores the potent antioxidant capability conferred by this substitution pattern.

| Compound | Inhibition Rate Constant (k₇) (L mol⁻¹ s⁻¹) | Reference |

|---|---|---|

| 2,4-di-(adamantyl-1)-6-methylphenol | 3.3 x 10⁴ | researchgate.net |

| 2,4,6-triadamantylphenol | 1.4 x 10³ | researchgate.net |

The size and placement of substituents on the phenol ring significantly impact antioxidant activity. The bulky, three-dimensional adamantyl group exerts considerable steric hindrance around the phenolic hydroxyl (–OH) group. researchgate.net This steric shielding is a critical factor influencing the inhibition rate constant.

The difference in rate constants between various adamantylphenols is attributed to the degree of steric hindrance affecting the reaction between a peroxy radical and the functional hydroxyl group. researchgate.net For example, the lower rate constant of 2,4,6-triadamantylphenol (1.4 × 10³ L mol⁻¹ s⁻¹) compared to 2,4-di-(adamantyl-1)-6-methylphenol (3.3 × 10⁴ L mol⁻¹ s⁻¹) is a direct consequence of the increased steric crowding from three adamantyl groups surrounding the hydroxyl moiety. researchgate.net In this compound, the single adamantyl group at the ortho position provides substantial steric hindrance, a characteristic feature of highly effective phenolic antioxidants that enhances their stability and reactivity towards target radicals while potentially minimizing side reactions. pvj.com.vn

Phenolic antioxidants primarily neutralize free radicals through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a more stable phenoxyl radical (ArO•). The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in this process; a lower BDE facilitates easier hydrogen donation.

ArOH + R• → ArO• + RH

In the Single Electron Transfer (SET) mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is the critical factor in the SET pathway.

ArOH + R• → ArOH•+ + R⁻

For sterically hindered phenols like this compound, the HAT mechanism is generally considered the predominant pathway for radical scavenging. The bulky adamantyl group shields the phenolic oxygen, making it less susceptible to other reactions and favoring the direct transfer of the hydrogen atom to neutralize free radicals.

Influence of Steric Hindrance from Adamantyl Groups on Antioxidant Efficacy.

Interactions with Biological Systems

The interaction of synthetic molecules with biological receptors is a key area of biochemical investigation. The structural similarity of some phenols to endogenous hormones has prompted studies into their receptor binding affinities.

Estrogen receptors, ERα and ERβ, are critical mediators of estrogenic signaling pathways. researchgate.netresearchgate.net Certain synthetic phenols can interact with these receptors, acting as either agonists or antagonists. The binding affinity of this compound, also referred to in studies as AdMP, for human estrogen receptors ERα and ERβ has been evaluated using fluorescence polarization competition experiments. researchgate.netresearchgate.net

These experiments compare the binding of the test compound against known ligands. The results conclusively showed that this compound does not bind to either ERα or ERβ receptor proteins. researchgate.netresearchgate.net This lack of affinity is attributed to its substitution pattern; as a 2-substituted phenol, it does not fit effectively into the ligand-binding pocket of the estrogen receptors, unlike some para-substituted adamantyl phenols which do show binding activity. researchgate.netresearchgate.net

| Compound | Binding to ERα | Binding to ERβ | Reference |

|---|---|---|---|

| This compound (AdMP) | No binding observed | No binding observed | researchgate.netresearchgate.net |

Structure-Activity Relationships in Receptor Binding

The interaction between a molecule's structure and its activity at a biological receptor is a cornerstone of pharmacology. In the case of this compound (AdMP), studies have been conducted to determine its binding affinity for human estrogen receptors (ERα and ERβ).

Research using fluorescence polarization to assess competitive binding reveals that the adamantyl-phenol scaffold can interact with estrogen receptors, but that the specific substitution pattern is critical. In a comparative study, this compound was evaluated alongside related synthetic estrogens, 4-(1-adamantyl)phenol (B49145) (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP), as well as known ER ligands like diethylstilbestrol (B1670540) (DES) and 4-hydroxytamoxifen (B85900) (4OHT). researchgate.net The competition binding experiments demonstrated that while AdP and AdDP show affinity for both ERα and ERβ, this compound (AdMP) does not bind to these receptor proteins. researchgate.net

This lack of binding suggests that the specific arrangement of the bulky adamantyl group at the ortho-position to the hydroxyl group, combined with the methyl group at the para-position, sterically hinders the necessary interactions within the ligand-binding pocket of both ERα and ERβ. The findings underscore the high degree of structural specificity required for ligand-receptor engagement and indicate that AdMP, unlike other adamantane-based phenols, does not function as a direct ligand for human estrogen receptors. researchgate.net

Table 1: Comparative Binding of Adamantane (B196018) Derivatives to Estrogen Receptors

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Adamantylphenol Derivatives with Enhanced Properties

The adamantane (B196018) scaffold is a versatile building block in medicinal chemistry and materials science. researchgate.netresearchgate.net The synthesis of novel derivatives of 2-(1-adamantyl)-4-methylphenol offers a promising route to compounds with tailored and enhanced properties. The inherent lipophilicity and rigidity of the adamantane group can be strategically modified to influence the biological activity and physical characteristics of the resulting molecules. publish.csiro.aumdpi.com

Future synthetic strategies may focus on:

Functionalization of the Phenolic Ring: Introducing additional substituents to the phenol (B47542) ring can modulate the electronic properties, acidity, and steric hindrance of the molecule. This can lead to derivatives with fine-tuned reactivity and interaction capabilities.

Modification of the Adamantane Cage: While the adamantane core is generally stable, targeted substitutions on the cage itself can create new derivatives with altered solubility, and binding affinities for specific targets. wikipedia.orgnih.gov

Varying the Linkage: Exploring different linkages between the adamantane and phenol moieties could lead to novel structures with unique conformational properties and biological activities.

A key area of investigation will be the structure-activity relationship (SAR) of these new derivatives. nih.gov By systematically altering the structure and evaluating the resulting changes in properties, researchers can develop a deeper understanding of how specific molecular features contribute to desired outcomes. For instance, in the context of medicinal chemistry, SAR studies can guide the design of adamantylphenol analogs with improved potency and selectivity for biological targets. publish.csiro.aunih.gov

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The rigid, well-defined structure of the adamantane group makes this compound and its derivatives excellent candidates for applications in supramolecular chemistry and self-assembly. wikipedia.org Adamantane can act as a "molecular building block," facilitating the construction of larger, organized structures through non-covalent interactions. wikipedia.orgresearchgate.net

Key research directions include:

Host-Guest Chemistry: The adamantyl group can fit into the cavities of various host molecules, such as cyclodextrins, forming stable inclusion complexes. pensoft.netpensoft.net This property can be exploited for applications like drug delivery, where the host molecule can encapsulate and protect the adamantylphenol derivative until it reaches its target.

Crystal Engineering: The predictable geometry of adamantane derivatives can be used to design and construct crystalline materials with specific network architectures. By controlling the intermolecular interactions, such as hydrogen bonding and van der Waals forces, it is possible to create materials with desired properties, like porosity or specific optical responses. acs.org

Self-Assembled Monolayers and Nanostructures: Adamantylphenols can be designed to self-assemble on surfaces, forming well-ordered monolayers. These organized structures could have applications in areas like sensor technology and nanoelectronics. The ability of functionalized adamantane molecules to form stable nanostructures is a growing area of interest. researchgate.netaps.org

Application in Advanced Functional Materials (e.g., Optoelectronics, Sensors)

The unique combination of a rigid hydrocarbon cage and a functional phenol group makes this compound a promising component for advanced functional materials. rsc.orgontosight.ai

Potential applications include:

Optoelectronic Materials: Adamantane derivatives have been investigated for their nonlinear optical (NLO) properties. rsc.org By incorporating adamantylphenol moieties into polymers or crystalline structures, it may be possible to create materials with applications in areas like optical switching and data storage. The thermal stability of adamantane derivatives is also a significant advantage in these applications.

Sensors: The phenolic hydroxyl group can act as a recognition site for specific analytes. By immobilizing adamantylphenol derivatives on a transducer surface, it may be possible to develop selective and sensitive chemical sensors. The adamantane group can enhance the stability and longevity of the sensor material.

Polymer Science: The incorporation of adamantylphenol units into polymer chains can significantly alter the properties of the resulting material. The bulky adamantane group can increase the glass transition temperature, enhance thermal stability, and improve mechanical strength. wikipedia.orgpensoft.net These modified polymers could find use in high-performance coatings, membranes, and engineering plastics.

Further Elucidation of Biological Activities and Therapeutic Potential

Adamantane derivatives have a well-established history in medicine, with applications as antiviral and neuroprotective agents. wikipedia.orgontosight.ainih.gov While the biological activities of this compound itself are not extensively documented in publicly available research, its structural motifs suggest potential for therapeutic applications. ontosight.aismolecule.com

Future research should focus on:

Screening for a Broad Range of Biological Activities: Systematic screening of this compound and its derivatives against a wide array of biological targets is warranted. This could uncover novel activities in areas such as anticancer, nih.gov antibacterial, nih.gov antifungal, ontosight.ai and anti-inflammatory applications. nih.gov

Mechanism of Action Studies: For any identified biological activity, it is crucial to elucidate the underlying mechanism of action. Understanding how these compounds interact with biological systems at a molecular level is essential for rational drug design and development. pensoft.net

Pharmacokinetic and Pharmacodynamic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising adamantylphenol derivatives is a critical step in assessing their therapeutic potential. The lipophilic nature of the adamantane group is known to influence these properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can significantly accelerate the design and optimization of new compounds. researchgate.netksu.edu.sa

In the context of this compound and its derivatives, AI and ML can be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of novel adamantylphenol derivatives before they are synthesized. ksu.edu.sadoi.org This can help prioritize the most promising candidates for experimental investigation.

De Novo Design: Employ generative models to design novel adamantylphenol derivatives with desired property profiles. These algorithms can explore a vast chemical space to identify molecules that are predicted to be highly active and possess favorable drug-like properties.

Virtual Screening: Utilize docking and molecular dynamics simulations to screen large virtual libraries of adamantylphenol derivatives against specific biological targets. ksu.edu.sa This can help identify potential lead compounds for further development.

By integrating these computational approaches with traditional experimental methods, the discovery and development of new adamantylphenol-based compounds for a wide range of applications can be made more efficient and effective.

Q & A

What are the standard synthetic routes for 2-(1-Adamantyl)-4-methylphenol, and how is structural confirmation achieved?

Basic Research Question

The compound is synthesized via adamantylation of p-cresol with 1-adamantanol in dichloromethane, catalyzed by concentrated sulfuric acid. The reaction proceeds under ambient conditions for 8 hours, followed by neutralization, extraction, and recrystallization in isooctane . Structural confirmation relies on ¹H and ¹³C NMR spectroscopy , which verifies the adamantyl and methylphenol moieties. For example, the aromatic protons and adamantane cage carbons produce distinct NMR signals .

Advanced Research Question Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis? Optimization involves adjusting catalyst concentration (e.g., sulfuric acid vs. alternative Brønsted acids), solvent polarity, and reaction time. Evidence suggests that substituting dichloromethane with less polar solvents (e.g., toluene) may reduce side reactions. Recrystallization protocols (e.g., using isooctane vs. hexane) also impact purity. Crystallographic studies (e.g., single-crystal X-ray diffraction) can further validate structural integrity and identify potential byproducts .

What methodologies are used to characterize the supramolecular interactions of this compound in crystal structures?

Basic Research Question

Single-crystal X-ray diffraction is the primary method. The compound’s adamantyl group adopts a chair-like conformation , with C–C–C angles ranging from 107.2° to 111.4°. Hydrogen bonding (e.g., O–H⋯N) and π-π stacking (centroid distances ~3.76 Å) stabilize the crystal lattice .

Advanced Research Question Q. How do substituent modifications (e.g., bromination) alter intermolecular interactions and crystallographic packing? Introducing bromine at the 4-position (as in 2-(1-Adamantyl)-4-bromophenol) increases molecular polarity, favoring stronger halogen bonding (C–Br⋯O/N) over π-π interactions. Comparative crystallographic studies reveal differences in unit cell parameters and hydrogen-bonding networks, which can be quantified using software like SHELXL .

How is this compound utilized in asymmetric catalysis?

Basic Research Question

The compound serves as a precursor for adamantyl-substituted chromium(III) complexes , which act as catalysts in enantioselective Diels-Alder reactions. These complexes leverage the adamantane group’s steric bulk to enhance enantioselectivity (~80–90% ee in model reactions) .

Advanced Research Question Q. What spectroscopic and computational methods elucidate the catalytic mechanism of adamantyl-chromium complexes? Mechanistic insights are gained via:

- Kinetic studies : Monitoring reaction rates under varying temperatures and pressures.

- DFT calculations : Modeling transition states to predict enantioselectivity trends.

- EPR spectroscopy : Probing chromium’s oxidation state and ligand geometry during catalysis .

How does the adamantyl group influence the compound’s solubility and bioavailability in drug design?

Basic Research Question

The adamantane cage enhances lipophilicity , improving membrane permeability. However, it reduces solubility in polar solvents. Co-crystallization with cyclodextrins via non-covalent inclusion complexes can mitigate this, as demonstrated for structurally similar adamantane derivatives .

Advanced Research Question Q. What strategies reconcile the contradictory solubility requirements for cellular uptake vs. systemic delivery?

- Prodrug design : Introducing polar prodrug moieties (e.g., phosphate esters) that hydrolyze in vivo.

- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to enhance aqueous dispersion without sacrificing membrane affinity .

How are computational tools like SwissADME applied to predict the ADMET properties of adamantane derivatives?

Advanced Research Question Q. What parameters are critical for predicting blood-brain barrier penetration of this compound analogs? Key parameters include:

- LogP : Optimal range of 2–4 for balancing solubility and permeability.

- Topological polar surface area (TPSA) : Values <70 Ų favor BBB penetration.

- Molecular weight : <500 Da to avoid efflux by P-glycoprotein. SwissADME simulations for adamantane derivatives align with experimental data, showing high CNS MPO scores (>4/6) .

How can researchers resolve discrepancies in reported catalytic efficiencies of adamantane-based complexes?

Advanced Research Question

Discrepancies often arise from variations in:

- Ligand purity : Trace impurities (e.g., residual solvents) inhibit active sites.

- Substrate scope : Steric effects in bulky dienophiles reduce yield.

- Catalyst loading : Lower loadings (1–2 mol%) may minimize aggregation. Rigorous reproducibility protocols, including in situ NMR monitoring and HPLC chiral column analysis , are recommended to standardize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.